molecular formula C13H11NO4 B1396767 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid CAS No. 1332531-33-5

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

Cat. No.: B1396767
CAS No.: 1332531-33-5
M. Wt: 245.23 g/mol
InChI Key: DLICVCMABOEGAP-UHFFFAOYSA-N
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Description

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is a synthetic indole derivative supplied for research purposes . The compound features a malonic acid group linked to the 3-position of the 1H-indole ring system, a key structural motif found in many biologically active molecules. Indole derivatives are a subject of significant research interest due to their diverse pharmacological properties. For instance, related compounds such as indole-3-carbinol (I3C) and its derivative 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are extensively studied for their potential anti-cancer activities via regulation of cellular signaling pathways . Other 3-substituted indoles have also been investigated for various activities, including as anti-inflammatory and anti-viral agents . The presence of the malonic acid functionality in this compound provides a versatile handle for further chemical synthesis, such as condensation reactions, making it a valuable building block for generating novel compounds for screening and development. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-7(11(12(15)16)13(17)18)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLICVCMABOEGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)C(=O)O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The most common and efficient method to prepare 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is via a Knoevenagel condensation reaction between an indole-3-acetaldehyde derivative and malonic acid or its active methylene equivalent.

  • Reaction Scheme:

    • Indole-3-acetaldehyde + Malonic acid → this compound + H2O
  • Conditions:

    • Typically performed in the presence of a base catalyst such as piperidine or pyridine.
    • Solvents like ethanol or acetic acid are commonly used.
    • Reaction temperature ranges from room temperature to reflux conditions depending on the catalyst and solvent.
  • Mechanism:

    • The malonic acid’s active methylene group is deprotonated by the base.
    • The resulting carbanion attacks the aldehyde carbonyl carbon of indole-3-acetaldehyde.
    • Subsequent elimination of water forms the ethylidene double bond linking the indole and malonic acid moieties.
  • Yields and Purity:

    • Reported yields are generally moderate to high, often above 70%.
    • Purity of the final product is typically ≥96% as confirmed by chromatographic and spectroscopic methods.

Alternative Synthetic Routes

While the Knoevenagel condensation is predominant, other methods have been explored, including:

Detailed Reaction Conditions and Optimization

Parameter Typical Condition Notes
Catalyst Piperidine, Pyridine, or Ammonium acetate Base catalyst to promote Knoevenagel condensation
Solvent Ethanol, Acetic acid Polar protic solvents favor condensation
Temperature 25–80 °C Reflux conditions accelerate reaction
Reaction Time 4–12 hours Dependent on temperature and catalyst
Molar Ratios 1:1 to 1:1.2 (Aldehyde:Malonic acid) Slight excess of malonic acid may improve yield
Purification Recrystallization or chromatography To achieve ≥96% purity

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • ^1H NMR and ^13C NMR confirm the presence of the ethylidene double bond and the indole aromatic protons.
    • IR spectroscopy shows characteristic carboxylic acid stretches (~1700 cm^-1).
    • Mass spectrometry confirms molecular ion peak consistent with C13H11NO4 (molecular weight ~245 g/mol).
  • Yield and Purity:

    • Commercially available samples report purity ≥96% with yields typically in the range of 70–85%.
  • Stability and Handling:

    • The compound is an irritant and should be handled with appropriate safety measures.
    • Stable under normal laboratory conditions but sensitive to strong bases which may cause decomposition.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
Knoevenagel Condensation Indole-3-acetaldehyde + Malonic acid Piperidine, Pyridine Ethanol, Acetic acid 25–80 °C 70–85 Most common, straightforward
Malonic Acid Derivative Activation Indole derivative + Malonyl chloride or esters Base (e.g., triethylamine) Organic solvents Reflux Moderate Less common, requires careful control
Meldrum’s Acid Assisted Synthesis (related systems) Enaminones + Acyl Meldrum’s acid Acid catalyst (PPA, TsOH) DCE, Toluene 55–100 °C Moderate Potential alternative for related compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Malonic Acid Derivatives
  • [(2E)-3-(3-Methoxyphenyl)prop-2-en-1-ylidene]malonic acid (CAS: 14160-39-5): Molecular Formula: C₁₃H₁₂O₅ Key Features: Replaces the indole group with a 3-methoxyphenyl substituent.
Indole-Containing Carboxylic Acids
  • 3-Indoleglyoxylic Acid (CAS: Not specified): Molecular Formula: C₁₀H₇NO₃ Key Features: Features a glyoxylic acid (2-oxoethanoic acid) group directly attached to the indole ring. The absence of the ethylidene-malonic acid chain reduces conformational flexibility but retains hydrogen-bonding capacity via the α-keto acid group .
  • 2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1): Molecular Formula: C₁₁H₁₁NO₂ Key Features: A simpler acetic acid derivative with a methyl-substituted indole. The shorter alkyl chain limits steric effects, making it a candidate for prodrug formulations or auxin-related studies .

Hybrid Structures with Additional Moieties

  • N₀-((1H-Indol-3-yl)methylene/ethylidene)-2-(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide: Key Features: Combines the indole-ethylidene group with a coumarin-derived hydrazide.
  • 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide: Key Features: Incorporates a hydrazine linker between the indole and a methoxyphenyl group. This structure may exhibit enhanced stability against hydrolysis compared to malonic acid derivatives .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Distinctive Features Reference
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid C₁₃H₁₁NO₄ 245.24 Malonic acid, ethylidene-indole Synthetic, potential metal chelation
[(2E)-3-(3-Methoxyphenyl)prop-2-en-1-ylidene]malonic acid C₁₃H₁₂O₅ 248.23 Malonic acid, methoxyphenyl Enhanced electron-donating capacity
3-Indoleglyoxylic acid C₁₀H₇NO₃ 189.17 α-Keto acid, indole Natural/synthetic, hydrogen-bonding donor
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Acetic acid, methylindole Simpler structure, auxin analog
N₀-((1H-Indol-3-yl)methylene)acetohydrazide C₂₀H₁₅ClN₃O₄ 396.80 Coumarin-hydrazide, indole Fluorescence properties

Biological Activity

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the condensation reaction of indole-3-carboxaldehyde with malonic acid, typically under reflux conditions in the presence of a base. The resulting product exhibits a range of biological effects, including antiviral, anti-inflammatory, and anticancer properties.

The chemical structure of this compound can be represented as follows:

C13H11NO4\text{C}_{13}\text{H}_{11}\text{NO}_{4}

This compound features an indole ring, which is known for its ability to interact with various biological targets. The synthesis process generally involves:

  • Condensation Reaction : Indole-3-carboxaldehyde reacts with malonic acid.
  • Reflux Conditions : The reaction mixture is heated to promote the formation of the desired compound.
  • Purification : The final product is purified through recrystallization.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that this compound showed potent cytotoxic effects against various cancer cell lines, including:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells, indicating strong antiproliferative activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed:

  • Minimum Inhibitory Concentration (MIC) : The MIC against MRSA was found to be as low as 1 μg/mL, showcasing its potential as an effective antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Its mechanism of action involves modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The indole moiety allows for binding to various receptors and enzymes, influencing their activity. This interaction can lead to:

  • Inhibition of Cell Proliferation : By affecting cell cycle regulation.
  • Modulation of Signal Transduction Pathways : This includes pathways involved in inflammation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Study ADemonstrated strong cytotoxicity against glioblastoma cells (IC50 < 10 µM).
Study BShowed significant antibacterial activity against MRSA (MIC = 1 µg/mL).
Study CIndicated anti-inflammatory properties through inhibition of NF-kB signaling pathway.

Q & A

Q. What are the common synthetic pathways for preparing 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid?

The synthesis typically involves condensation reactions. For example, thiosemicarbazide derivatives can be condensed with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form hydrazone-linked structures. Key steps include:

  • Reagent selection : Use of thiophene-2-carbaldehyde for introducing substituents.
  • Catalysts : Acidic conditions stabilize intermediates and drive the reaction forward.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Example: A similar compound, 2-(1-(1H-indol-3-yl)ethylidene)-N-thiophen-2-ylmethylene hydrazine-1-carbothioamide, was synthesized via this method, yielding characteristic IR peaks at 1610 cm⁻¹ (C=N) and 1242 cm⁻¹ (C=S) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Identifies proton environments (e.g., δ 8.82 ppm for N=CH- groups and δ 10.07 ppm for NH-C=S in analogous compounds) .
  • IR spectroscopy : Detects functional groups like C=O (malonic acid) and C=N (hydrazone) .
  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry (as used for related indole derivatives) .

Q. What biological activities have been reported for indole-based analogs of this compound?

Indole derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membranes .
  • Enzyme inhibition : Interaction with kinases or oxidoreductases due to indole’s electron-rich structure .
  • Antioxidant properties : Scavenging free radicals via malonic acid’s chelating capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability .
  • Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., malonic acid vs. acetic acid substituents) .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets like bacterial enzymes .

Q. What strategies improve synthetic yield and purity of this compound?

Parameter Optimization Strategy Example
Catalyst Transition metal catalysts (e.g., Pd/Cu)Enhances regioselectivity in condensation .
Solvent Polar aprotic solvents (e.g., DMF)Improves solubility of indole precursors .
Temperature Controlled heating (60–80°C)Reduces side reactions .

Q. How can interaction studies with biological targets be designed for this compound?

  • Enzyme assays : Measure inhibition of target enzymes (e.g., cytochrome P450) using UV-Vis spectroscopy .
  • Cellular uptake studies : Fluorescent tagging to track intracellular localization .
  • Protein binding : Surface plasmon resonance (SPR) to quantify affinity for receptors .

Methodological Considerations

  • Handling : Store at room temperature in airtight containers to prevent degradation .
  • Safety : While GHS classification is absent for this compound, use standard PPE (gloves, goggles) due to structural similarity to reactive indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid
Reactant of Route 2
2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

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